molecular formula C16H21NO3S B12992152 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one

6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one

Cat. No.: B12992152
M. Wt: 307.4 g/mol
InChI Key: BDVPKRQZKOYSRF-UHFFFAOYSA-N
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Description

6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure substituted with a hexylsulfonyl group at the 6-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hexylsulfonyl Group: The hexylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the quinoline derivative with hexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: It can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial activity.

    Sulfonyl-Substituted Compounds: Compounds like sulfonylureas, which are used as antidiabetic agents.

Uniqueness

6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one is unique due to the specific combination of the quinoline core with a hexylsulfonyl group and a methyl group. This unique structure may confer distinct biological activities and physicochemical properties compared to other quinoline or sulfonyl-substituted compounds.

Properties

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

6-hexylsulfonyl-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C16H21NO3S/c1-3-4-5-6-9-21(19,20)13-7-8-15-14(11-13)12(2)10-16(18)17-15/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

BDVPKRQZKOYSRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C

Origin of Product

United States

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